BenchChemオンラインストアへようこそ!

Benzomorphan

Opioid Receptor Pharmacology Analgesic Development Receptor Binding Affinity

Benzomorphan (CAS 575-19-9) is the essential tricyclic scaffold for developing selective opioid and sigma receptor ligands. Its unique bicyclic core—lacking the classical morphine C-ring—allows for distinct N-substituent and stereochemical tuning unattainable with morphinan scaffolds. This enables the synthesis of high-selectivity compounds like the MOR agonist LP1 (Ki=0.83 nM) or the σ1R-selective (+)-enantiomer series. Generic substitution is not recommended; only rigorously benchmarked benzomorphan cores guarantee reproducible pharmacological profiles. Secure your custom-synthesized benzomorphan scaffold with precise enantiomeric purity for your next-generation analgesic or neuroscience program.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B1203429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzomorphan
SynonymsBenzomorphan
Benzomorphans
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CNC2CC1C3=CC=CC=C3C2
InChIInChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2
InChIKeyNSLKFRGZLUIUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzomorphan Scaffold in Drug Discovery: Key Properties and Receptor Interactions


Benzomorphan is a core chemical scaffold belonging to the morphinan derivative class, characterized by a unique bicyclic structure that lacks the C-ring present in classical opioids [1]. This structural distinction underpins its ability to variably act on opioid kappa (κ) and sigma (σ) receptors [1][2]. The benzomorphan nucleus serves as the classic backbone for opioid analgesics, and its functional spectrum can be modulated by modifying the N-substituent or the 8-OH group [2]. Its molecular formula is C12H15N, with a molar mass of 173.259 g·mol−1 [1].

Why Benzomorphan Scaffolds Cannot Be Casually Replaced: The Critical Role of N-Substituent and Stereochemistry


The benzomorphan scaffold exhibits high sensitivity to structural modifications, making generic substitution unreliable. The nature of the N-substituent profoundly influences affinity, potency, and efficacy across μ, δ, and κ opioid receptors [1][2]. Moreover, stereochemistry is a decisive factor: (+)- and (−)-benzomorphan enantiomers display divergent binding affinities for sigma-1 (σ1R) versus opioid receptors [3]. Small changes, such as replacing an N-phenethyl with an N-benzyl group, can abolish opioid activity entirely [2]. Consequently, even closely related benzomorphan analogs cannot be assumed interchangeable without rigorous quantitative benchmarking.

Quantitative Differentiation of Benzomorphan-Based Ligands: Direct Comparative Evidence


Benzomorphan LP1 Exhibits 35-Fold Selectivity for μ over δ Receptors and >130-Fold over κ Receptors

The benzomorphan derivative LP1 (compound 12) displays exceptional μ-opioid receptor (MOR) affinity (Ki = 0.83 nM) with high selectivity over δ-opioid receptor (DOR, Ki = 29 nM) and κ-opioid receptor (KOR, Ki = 110 nM) [1]. The selectivity ratios (DOR/MOR = 35.1; KOR/MOR = 132.5) are significantly higher than those typically observed with morphinan-based opioids like morphine, which exhibit less receptor discrimination [1]. This selectivity profile is directly attributable to the benzomorphan scaffold combined with a specific N-propanamide substituent [1].

Opioid Receptor Pharmacology Analgesic Development Receptor Binding Affinity

Benzomorphan NANM Binds Sigma Receptors with Comparable Affinity but Lacks PCP Site Cross-Reactivity in Optimized Derivatives

The benzomorphan sigma-opiate N-allylnormetazocine (NANM) binds to sigma receptors with modest affinity (Ki not specified but comparable to N-benzyl derivative Ki = 117 nM) but exhibits significant cross-reactivity with phencyclidine (PCP) sites, limiting its selectivity [1]. In contrast, simplified 1-phenyl-2-aminopropane derivatives of the benzomorphan nucleus, such as compound 15, achieve significantly higher sigma affinity (Ki = 6.3 nM) with no detectable PCP site binding [1]. This improvement underscores the modular advantage of the benzomorphan pharmacophore: its core structure can be optimized for enhanced sigma selectivity, unlike other opioid scaffolds that inherently lack this flexibility.

Sigma Receptor Pharmacology Phencyclidine (PCP) Site Binding Structure-Activity Relationship

Stereochemical Inversion Enables Benzomorphan LP1 Enantiomers to Target Opioid or Sigma Receptors Exclusively

The benzomorphan scaffold offers a unique stereochemical switch: the (−)-enantiomer of LP1 acts as a MOR agonist/DOR antagonist, whereas the (+)-enantiomer [(+)-LP1] binds with nanomolar affinity to sigma-1 receptors (σ1R) and lacks opioid activity [1]. In a mouse formalin test, both enantiomers produced significant analgesia, but only (+)-LP1's effect was naloxone-resistant, confirming a σ1R-mediated mechanism independent of opioid receptors [1]. This divergent pharmacology from a single core scaffold is not observed with morphinans, where enantiomeric inversion typically abolishes activity rather than redirecting it.

Stereochemistry Sigma-1 Receptor Antagonism Analgesic Mechanism

Benzomorphan Scaffold Lacks C-Ring, Enabling Higher Sigma Receptor Affinity Than Morphine or Naloxone

A systematic evaluation of structural determinants of sigma receptor affinity revealed that multi-ringed opiate-related compounds such as morphine and naloxone exhibit negligible affinity for sigma sites [1]. In contrast, benzomorphans, which lack the C-ring present in classical opioids, demonstrate the highest sigma receptor affinity among opioid-related structures [1]. This structural distinction is further evidenced by reverse stereoselectivity: sigma sites prefer (+)-benzomorphan isomers, while classical opiate receptors favor (−)-isomers [1].

Sigma Receptor Affinity Structural Determinants Opioid Scaffold Comparison

Benzomorphan MPCB Achieves 6-Fold KOR Affinity Improvement via N-Substituent Optimization

In a comparative SAR study, the benzomorphan-based ligand MPCB exhibited KOR affinity with Ki = 240 nM [1]. Introduction of a benzylamide group (compound 9) increased KOR affinity approximately 6-fold to Ki = 35 nM [1]. Further modification with a tertiary amino group (compound 28) yielded a ligand with comparable KOR affinity (Ki = 179 nM) but also high MOR affinity (Ki = 45 nM), demonstrating that the benzomorphan core can be tuned for dual KOR/MOR activity [1]. This tunability is a hallmark of the benzomorphan scaffold not readily achievable with other opioid backbones.

Kappa Opioid Receptor (KOR) Structure-Affinity Relationship Analgesic Design

Optimal Procurement and Research Applications for Benzomorphan Scaffolds


Development of μ-Selective Analgesics with Reduced Side Effect Liability

Procure benzomorphan derivatives like LP1 (Ki(MOR)=0.83 nM) for analgesic programs requiring high μ-opioid receptor selectivity (DOR/MOR ratio = 35.1) to minimize off-target δ- and κ-receptor mediated effects [1]. LP1's in vivo potency (ED50=2.03 mg/kg, s.c., rat tail-flick) is comparable to morphine, but its selectivity profile may translate to a better therapeutic window [1].

Sigma-1 Receptor Targeted Research and Tool Compound Development

Source (+)-enantiomers of benzomorphan ligands, such as (+)-LP1, for sigma-1 receptor investigations. (+)-LP1 exhibits nanomolar σ1R affinity and produces naloxone-insensitive analgesia, confirming a non-opioid mechanism [2]. This stereochemical control is unavailable with morphinan scaffolds, making benzomorphan the preferred starting point for σ1R tool compound synthesis [2].

Kappa Opioid Receptor (KOR) Agonist Optimization Programs

Utilize benzomorphan-based MPCB (Ki(KOR)=240 nM) or its high-affinity analog compound 9 (Ki(KOR)=35 nM) as starting points for KOR agonist development, particularly for indications where μ-sparing activity is desired [3]. The benzomorphan core's amenability to N-substituent modifications enables fine-tuning of KOR/MOR selectivity, a key requirement for next-generation analgesics without abuse liability [3].

Sigma-2 Receptor/TMEM97 Ligand Discovery

While norbenzomorphans generally exhibit higher σ2R/TMEM97 affinity, specific benzomorphan congeners of EES-1686 maintain notable selectivity for σ2R/TMEM97 versus σ1R [4]. Procure benzomorphan intermediates for SAR studies aimed at understanding the spatial orientation of pharmacophoric substituents critical for σ2R/TMEM97 binding, a target of growing interest in neuroscience [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzomorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.